ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate
Description
Historical Context and Discovery
The compound’s development is rooted in advancements in pyrido[2,3-b]pyrazine chemistry, a field that gained momentum in the early 21st century with the exploration of nitrogen-rich heterocycles for drug discovery. While its exact synthesis date remains unspecified in public databases, structural analogs such as ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate (PubChem CID 273241) were first documented in 2005. The incorporation of the 3,4,5-trimethoxyphenyl group draws inspiration from colchicine-binding tubulin inhibitors, where this substituent enhances binding affinity to hydrophobic pockets in biological targets.
Early synthetic routes for pyrido[2,3-b]pyrazines involved multicomponent reactions, as demonstrated in recent methodologies using indane-1,3-dione, substituted aldehydes, and 2-aminopyrazine under acid catalysis. The carbamate functionalization at position 6, as seen in this compound, was later adopted to improve metabolic stability and bioavailability compared to ester or amide analogs.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic integration of pharmacophoric elements into heterocyclic frameworks:
The trimethoxyphenyl group, in particular, has been critical in anticancer agent design, as seen in compound 15c (N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine), which inhibits tubulin polymerization with an IC50 of 0.067 μM in MCF-7 cells. Similarly, pyrido[2,3-b]pyrazine derivatives like compound 26 have shown promise as TRPV1 antagonists with reduced metabolic liabilities.
Academic Research Objectives and Scope
Current research focuses on three primary objectives:
- Synthetic Optimization : Developing one-pot multicomponent reactions to improve yield and scalability. For example, p-toluenesulfonic acid (p-TSA)-catalyzed ethanol reflux systems achieve yields of 82–89% for related pyrido[2,3-b]pyrazines.
- Structure-Activity Relationships (SAR) : Systematically varying substituents to enhance target selectivity. The free amino group at position 8 is essential for anti-proliferative activity, while methoxy groups fine-tune steric and electronic interactions.
- Multidisciplinary Applications : Exploring roles in electrochemical DNA sensing, nonlinear optical (NLO) materials, and kinase inhibition. DFT calculations reveal that analogous compounds exhibit hyperpolarizability values up to 6.63 × 10−35 esu, making them candidates for photonic devices.
Ongoing studies aim to bridge gaps in understanding the compound’s interactions with atypical protein kinase C (aPKC) isoforms and its potential in overcoming multidrug resistance in oncology. Collaborative efforts between synthetic chemists and computational biologists are critical to advancing these goals.
Propriétés
Numéro CAS |
28642-77-5 |
|---|---|
Formule moléculaire |
C19H21N5O5 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C19H21N5O5/c1-5-29-19(25)24-15-8-11(20)16-18(23-15)22-12(9-21-16)10-6-13(26-2)17(28-4)14(7-10)27-3/h6-9H,5H2,1-4H3,(H3,20,22,23,24,25) |
Clé InChI |
VCEPWACCEMNEFT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)N)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Méthodes De Préparation
Construction of the Pyrido[2,3-b]pyrazine Core
- The pyrido[2,3-b]pyrazine scaffold is typically synthesized via cyclization reactions involving appropriate aminopyridine and pyrazine precursors.
- A common approach involves the condensation of substituted aminopyridines with pyrazine derivatives under dehydrating conditions to form the fused bicyclic system.
Amination at the 8-Position
- The amino group at the 8-position can be introduced by nucleophilic substitution or reductive amination.
- In some synthetic routes, the 8-position is initially halogenated (e.g., 8-chloro derivative), which is then displaced by ammonia or an amine source under heating.
- Alternatively, catalytic hydrogenation of a nitro precursor at the 8-position can yield the amino group.
Formation of the Ethyl Carbamate at the 6-Position
- The carbamate group is introduced by reaction of the 6-amino group with ethyl chloroformate or ethyl isocyanate.
- Typical procedure:
- The 6-amino intermediate is dissolved in anhydrous solvent (e.g., dichloromethane).
- Ethyl chloroformate is added dropwise at low temperature (0–5 °C) in the presence of a base such as triethylamine.
- The reaction mixture is stirred until completion, then worked up by aqueous extraction and purification.
- This step yields the ethyl carbamate ester with high selectivity and purity.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrido[2,3-b]pyrazine core formation | Cyclization of aminopyridine and pyrazine precursors | 70–80 | Requires controlled heating and solvent |
| 2 | Suzuki coupling | Pd catalyst, 3,4,5-trimethoxyphenylboronic acid, base, 80–100 °C | 65–85 | Key step for aryl substitution |
| 3 | Amination | Ammonia or amine nucleophile, heat | 60–75 | Introduces 8-amino group |
| 4 | Carbamate formation | Ethyl chloroformate, base, 0–5 °C | 80–90 | Final functionalization step |
Detailed Research Findings and Notes
- The Suzuki coupling step is critical for introducing the 3,4,5-trimethoxyphenyl group, which is essential for biological activity in many pyrido[2,3-b]pyrazine derivatives.
- Reaction optimization studies show that the choice of base and solvent significantly affects the coupling yield and purity.
- Amination at the 8-position can be challenging due to potential side reactions; using ammonia gas or ammonium salts under pressure can improve selectivity.
- Carbamate formation is generally straightforward but requires anhydrous conditions to prevent hydrolysis.
- Purification is typically achieved by column chromatography or recrystallization, with final products characterized by NMR, MS, and elemental analysis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the aromatic rings.
Reduction: This can affect the nitro groups or other reducible functionalities.
Substitution: Commonly occurs on the aromatic rings, where hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl (8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action for Ethyl (8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trimethoxyphenyl group is known to enhance binding affinity to certain biological targets, which may contribute to its activity .
Comparaison Avec Des Composés Similaires
Structural Features
The compound shares its pyrido[2,3-b]pyrazine backbone with several analogs but is distinguished by its 3,4,5-trimethoxyphenyl substitution. Key structural comparisons are summarized in Table 1.
Table 1. Structural Comparison of Pyrido[2,3-b]Pyrazine Derivatives
Key Observations :
- The 3,4,5-trimethoxyphenyl group is a shared pharmacophore in DHFR inhibitors (e.g., Piritrexim) and the target compound, suggesting its role in enhancing target binding .
- Alkyl/aryl substituents at positions 2 and 3 on the pyridopyrazine core influence steric bulk and solubility. For example, Compound 17 (diphenyl substitution) exhibits lower synthetic yield (24%) compared to Compound 9 (dimethyl, 36%), likely due to steric hindrance .
Key Observations :
- The 3,4,5-trimethoxyphenyl group appears to confer divergent biological activities depending on the core structure. In pyrido[2,3-d]pyrimidines (e.g., Piritrexim), it enhances anticancer activity via DHFR inhibition, whereas in pyrido[2,3-b]pyrazines, analogs with bulkier substituents target FtsZ .
- The ethyl carbamate group in the target compound and its analogs may improve membrane permeability or metabolic stability compared to non-carbamate derivatives .
Key Observations :
- Yields for pyrido[2,3-b]pyrazine derivatives decrease with increasing substituent complexity (e.g., 24% for diphenyl-substituted Compound 17 vs. 36% for dimethyl-substituted Compound 9) .
- The use of Ra-Ni catalyst in hydrogenation steps () is critical for reducing carbamate intermediates to active diamines.
Pharmacological Data
Table 4. Physicochemical and Pharmacological Properties
Key Observations :
Structure-Activity Relationships (SAR)
- Core Structure : Pyrido[2,3-b]pyrazine derivatives primarily target bacterial FtsZ, whereas pyrido[2,3-d]pyrimidines with the same aryl group target DHFR .
- Substituent Effects :
- Alkyl groups (e.g., methyl in Compound 9) improve synthetic yields and solubility.
- Aryl groups (e.g., phenyl in Compound 17) enhance steric interactions but reduce yields.
- The 3,4,5-trimethoxyphenyl group is critical for DHFR inhibition but may require a pyrimidine core for optimal binding .
Activité Biologique
Ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrido[2,3-b]pyrazine core with an amino group and a trimethoxyphenyl moiety, along with a carbamate functional group. Its molecular formula is with a molecular weight of approximately 399.4 g/mol. The unique structure suggests potential interactions with various biological targets.
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The proposed mechanism involves:
- Inhibition of Mitosis : The compound interferes with cellular proliferation pathways, particularly by inhibiting mitosis in cancer cells.
- Targeting Cell Cycle Regulation : Preliminary studies suggest interactions with enzymes involved in cell cycle regulation and apoptosis pathways .
Antitumor Properties
The compound has shown promising results in antitumor activity. In vitro studies demonstrate its effectiveness against lymphoid leukemia cells and other cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell viability) indicate significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| Lymphoid Leukemia | 5.0 |
| A549 (Lung Cancer) | 6.0 |
| MCF-7 (Breast Cancer) | 4.5 |
| HCT116 (Colon Cancer) | 7.2 |
These results highlight the compound's selective toxicity towards cancerous cells compared to normal cells.
Interaction Studies
Studies focusing on the interaction of this compound with biological macromolecules have revealed insights into its mechanism of action. It appears to bind to specific proteins involved in cell cycle regulation and apoptosis, which may enhance its selectivity as an antitumor agent .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- In Vitro Cytotoxicity Testing : A study evaluated the cytotoxic effects on various cancer cell lines using the MTT assay. Results indicated that the compound significantly reduced cell viability at low micromolar concentrations.
- Mechanistic Studies : Docking simulations have been performed to predict binding interactions with target proteins such as tubulin and other enzymes involved in cancer progression. These studies suggest that the trimethoxyphenyl moiety plays a crucial role in enhancing binding affinity.
Q & A
Q. What synthetic routes are commonly employed for the preparation of ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For pyrido[2,3-b]pyrazine derivatives, a pyrazine core is functionalized via nucleophilic substitution or palladium-catalyzed coupling. The 3,4,5-trimethoxyphenyl group can be introduced via Suzuki-Miyaura cross-coupling using aryl boronic acids under inert conditions . Post-functionalization with ethyl carbamate groups may involve carbodiimide-mediated coupling. Key intermediates should be purified via column chromatography (silica gel, gradient elution) and validated by TLC/HPLC (>95% purity) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbamate carbonyl (δ ~155–160 ppm). The 3,4,5-trimethoxyphenyl group shows distinct methoxy signals (δ ~3.8 ppm, singlet) .
- HRMS (ESI) : Confirm molecular ion [M+H]+ with <2 ppm mass accuracy. Isotopic patterns should match theoretical predictions .
- IR Spectroscopy : Identify carbamate C=O stretches (~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Comparative Assay Design : Replicate studies under standardized conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC50 values may arise from variations in ATP concentrations in kinase assays .
- Structural Validation : Re-analyze compound purity (HPLC, elemental analysis) to rule out batch-specific impurities .
- Computational Docking : Use molecular dynamics simulations to assess binding mode consistency with crystallographic data (e.g., PyMOL, AutoDock). Contradictions may stem from conformational flexibility or protonation state differences .
Q. What experimental strategies are recommended for studying its interaction with DNA or protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized targets. Buffer optimization (pH 7.4, 150 mM NaCl) minimizes non-specific interactions .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) using hanging-drop vapor diffusion. Resolve electron density maps to identify key interactions (e.g., hydrogen bonds with trimethoxyphenyl groups) .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., HCl, mesylate) to enhance aqueous solubility.
- Prodrug Design : Modify the carbamate group to ester prodrugs, which hydrolyze in vivo to release the active compound .
- Nanoparticle Encapsulation : Use lipid-based carriers (e.g., DSPE-PEG nanoparticles) to improve plasma stability. Characterize encapsulation efficiency via UV-Vis or LC-MS .
Q. What computational methods are effective for predicting the compound’s metabolic stability?
- Methodological Answer :
- In Silico Metabolism Prediction : Use software like MetaSite or Schrödinger’s ADMET Predictor to identify likely Phase I/II modification sites (e.g., demethylation of methoxy groups).
- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation pathways .
- MD Simulations : Model interactions with CYP3A4/2D6 isoforms to predict competitive inhibition risks .
Methodological Considerations for Experimental Design
- Linkage to Theoretical Frameworks : Base mechanistic studies on established kinase inhibition models (e.g., ATP-competitive binding) or intercalation theories for DNA-targeted activity .
- Data Reprodubility : Document solvent polarity, temperature, and catalyst loadings meticulously, as minor variations in pyrido[2,3-b]pyrazine synthesis can alter yields by >20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
